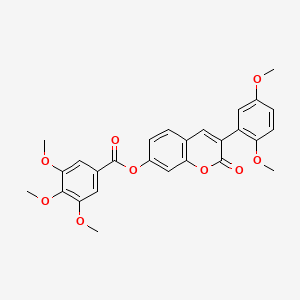

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Description

This compound belongs to the coumarin-ester family, characterized by a 2-oxo-2H-chromen (coumarin) core linked to a 3,4,5-trimethoxybenzoate ester. The 2,5-dimethoxyphenyl substituent at the 3-position of the coumarin ring distinguishes it from analogs. Its molecular formula is C27H24O9 (average mass: 492.48 g/mol), with structural features influencing solubility, stability, and biological activity .

Properties

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O9/c1-30-17-8-9-21(31-2)19(13-17)20-10-15-6-7-18(14-22(15)36-27(20)29)35-26(28)16-11-23(32-3)25(34-5)24(12-16)33-4/h6-14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZCDDGVZBJJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

Substitution with 2,5-Dimethoxyphenyl Group: The chromen-2-one intermediate is then subjected to a Friedel-Crafts acylation reaction with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification with 3,4,5-Trimethoxybenzoic Acid: The final step involves the esterification of the substituted chromen-2-one with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Quinones, carboxylic acids

Reduction: Alcohols, diols

Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, making it a candidate for the development of new antimicrobial agents. For example:

- Study Findings : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown to reduce inflammation markers significantly.

- Case Study : In a controlled study on rats with induced paw edema, administration of the compound resulted in a marked decrease in swelling compared to control groups.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals effectively.

- Experimental Results : The DPPH radical scavenging assay revealed that the compound exhibited a strong antioxidant effect comparable to standard antioxidants like ascorbic acid.

Photovoltaic Materials

The unique electronic properties of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate make it suitable for applications in organic photovoltaics. Its ability to absorb light in the visible spectrum enhances its potential as an active layer in solar cells.

- Research Insights : Studies have shown that incorporating this compound into polymer blends can improve charge transport and overall efficiency of solar cells.

Coatings and Polymers

Due to its chemical stability and protective qualities, this compound is being explored for use in coatings and polymers.

- Application Example : Coatings formulated with this compound have demonstrated improved scratch resistance and UV protection, making them suitable for outdoor applications.

Data Table: Summary of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Antimicrobial | Agar diffusion method | Inhibition zones against S. aureus and E. coli |

| Anti-inflammatory | Paw edema model | Significant reduction in edema |

| Antioxidant | DPPH scavenging assay | Comparable antioxidant activity to ascorbic acid |

| Photovoltaic | Solar cell efficiency testing | Enhanced charge transport |

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position Variations on the Phenyl Ring

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

- Key Difference : The phenyl ring substituent is 2,4-dimethoxy instead of 2,5-dimethoxy.

- Impact : Altered electronic effects and steric hindrance may affect binding to biological targets. The molecular weight (492.48 g/mol) and core structure remain identical, suggesting similar physicochemical properties .

- 5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate Key Difference: The coumarin core has a 4-oxo group and a hydroxyl group at position 3.

Ester Chain and Functional Group Modifications

Butyl 3,4,5-trimethoxybenzoate (Compound 5)

Isopentyl 3,4,5-trimethoxybenzoate (Compound 6)

Complex Hybrid Structures

- LB65 and LB52 (Compounds 33 and 41) Key Difference: The target compound is integrated into larger molecules via amino or acryloyl linkers. Impact: These hybrids exhibit enhanced selectivity in pharmacological assays due to dual-targeting capabilities but face challenges in synthetic complexity and bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

*TMB = trimethoxybenzoate

Biological Activity

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The molecular structure of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can be represented as follows:

- Molecular Formula : C24H24O7

- Molecular Weight : 416.45 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

- Cellular Interaction : It may modulate cellular signaling pathways that influence processes such as apoptosis and cell proliferation.

- Antioxidant Activity : The presence of methoxy groups in its structure suggests potential antioxidant properties, which could contribute to its protective effects against oxidative stress.

Anticancer Properties

Research has indicated that derivatives of chromen compounds exhibit significant anticancer activity. A study focusing on structurally similar compounds demonstrated that they could induce apoptosis in various cancer cell lines:

- Cell Lines Tested : MGC-803 (gastric cancer), MCF-7 (breast cancer), HepG-2 (hepatoma).

- Findings : Certain derivatives exhibited IC50 values ranging from 20.47 μM to 43.42 μM across different cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is supported by studies showing that chromen derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary evaluations have shown that the compound displays antimicrobial properties against a range of pathogens. Its efficacy is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Study 1: Antitumor Activity Evaluation

A specific case study evaluated the effects of a structural analogue on tumor growth in vivo. The study reported significant tumor size reduction when treated with the compound at a concentration of 50 μM, showcasing its potential as an effective anti-tumor agent .

Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that the compound effectively inhibited key enzymes associated with cancer progression. The results indicated a dose-dependent inhibition pattern, reinforcing the hypothesis regarding its mechanism of action.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity (IC50) | Other Activities |

|---|---|---|---|

| Compound A | Structure A | 20.47 μM | Anti-inflammatory |

| Compound B | Structure B | 43.42 μM | Antimicrobial |

| 3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate | Structure C | Varied by study | Antioxidant potential |

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate?

Answer:

The compound can be synthesized via esterification or coupling reactions. A validated approach involves:

- Step 1: Prepare the chromene core (2-oxo-2H-chromen-7-ol) using Claisen-Schmidt condensation or cyclization of substituted salicylaldehydes.

- Step 2: Introduce the 2,5-dimethoxyphenyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling.

- Step 3: Esterify the 7-hydroxyl group with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., DMAP/pyridine in THF) .

Key Validation: Monitor reaction progress via TLC (CH₂Cl₂/MeOH/NH₄OH 95:5:0.5) and confirm purity by HPLC (C18 column, 254 nm UV detection) .

Basic: How can crystallographic analysis validate the structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing .

- Refinement: Apply SHELXL for anisotropic displacement parameter refinement, with final R1 < 0.05 for high-resolution data (<1.0 Å). Include H-atoms in calculated positions .

Note: Address twinning or disorder using the TWIN/BASF commands in SHELXL .

Advanced: How to resolve contradictions in reported pharmacological mechanisms (e.g., spasmolytic vs. opioid receptor agonism)?

Answer:

Contradictions may arise from assay specificity or metabolite interference. Design experiments to:

- Isolate Mechanisms: Use selective receptor antagonists (e.g., naloxone for opioid receptors) in ex vivo ileum motility assays .

- Metabolite Profiling: Identify active metabolites via LC-MS/MS (e.g., hydroxylated or demethylated derivatives) that may exhibit off-target effects .

- Comparative Studies: Replicate assays under identical conditions (pH, temperature) to minimize variability .

Advanced: What computational strategies predict interactions between this compound and multidrug resistance targets (e.g., P-glycoprotein)?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to P-gp’s transmembrane domains. Parameterize the ligand with GAFF2 force field and assign charges via AM1-BCC .

- MD Simulations: Run 100-ns simulations in CHARMM36m to assess stability of ligand-P-gp complexes. Analyze hydrogen bonding (e.g., with 3,4,5-trimethoxy groups) and hydrophobic interactions .

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔG ≤ -8.2 kcal/mol suggests strong inhibition) .

Basic: What analytical techniques ensure purity and stability of this compound under storage?

Answer:

- Purity Assessment: Use reverse-phase HPLC (Agilent Zorbax SB-C18, 1.0 mL/min flow, 30% acetonitrile/water gradient) with UV detection at 280 nm .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor hydrolysis of the ester bond via FT-IR (loss of C=O stretch at 1730 cm⁻¹) .

Advanced: How to improve aqueous solubility without compromising bioactivity?

Answer:

- Salt Formation: Screen counterions (e.g., maleate, hydrochloride) via slurry experiments in acetone/water. Use ion-exchange resins (e.g., IR-120) to isolate stable salts .

- Prodrug Design: Introduce phosphate or glycoside groups at the 7-position. Assess hydrolysis kinetics in simulated gastric fluid (pH 1.2) .

Advanced: What experimental designs elucidate metabolic pathways in hepatic models?

Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) + NADPH. Quench reactions with acetonitrile and analyze via UPLC-QTOF-MS (ESI+ mode). Identify Phase I metabolites (e.g., O-demethylation at 2,5-dimethoxy groups) .

- Isotope Labeling: Synthesize a deuterated analog (e.g., CD₃ at methoxy groups) to track metabolic sites using MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.